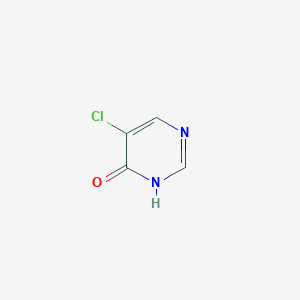

5-Chloropyrimidin-4-ol

Descripción general

Descripción

5-Chloropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C4H3ClN2O. It is a derivative of pyrimidine, characterized by a chlorine atom at the 5th position and a hydroxyl group at the 4th position of the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidin-4-ol typically involves the chlorination of pyrimidin-4-ol. One common method includes the reaction of pyrimidin-4-ol with thionyl chloride (SOCl2) under reflux conditions, followed by purification through recrystallization . Another approach involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloropyrimidin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted pyrimidines

- Oxidized derivatives (ketones, aldehydes)

- Reduced dihydropyrimidines

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 5-Chloropyrimidin-4-ol and its derivatives. For instance, compounds derived from pyrimidine structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro tests indicated that certain derivatives exhibited potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Potency of Pyrimidine Derivatives Against COX-2

| Compound | IC50 (μmol) | Comparison Drug | IC50 (μmol) |

|---|---|---|---|

| This compound Derivative 1 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

| This compound Derivative 2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |

These findings support the potential use of this compound in developing new anti-inflammatory medications.

Kinase Inhibition

This compound has also been explored as a scaffold for developing inhibitors targeting various kinases, including those associated with cancer. For example, a study identified a dual kinase inhibitor capable of targeting both ALK and EGFR pathways, which are critical in non-small cell lung cancer (NSCLC) treatment . The modifications made to the pyrimidine core significantly enhanced the compound's potency against resistant mutant forms of these kinases.

Table 2: Kinase Inhibition Potency of Pyrimidine Derivatives

| Compound Name | Target Kinase | IC50 (nM) |

|---|---|---|

| CHMFL-ALK/EGFR-050 | ALK | Potent |

| CHMFL-ALK/EGFR-050 | EGFR | Potent |

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies of pyrimidine derivatives have provided insights into optimizing their biological activity. By systematically varying substituents on the pyrimidine ring, researchers have identified key modifications that enhance potency and selectivity against specific targets . For instance, the introduction of electron-donating groups has been shown to improve COX-2 inhibition and overall anti-inflammatory activity.

Table 3: Key Modifications in SAR Studies

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Electron-donating | Increased COX-2 inhibition |

| Position 4 | Halogen substitution | Enhanced kinase selectivity |

Case Studies and Clinical Implications

Several case studies have documented the efficacy of compounds derived from this compound in preclinical models:

- Anti-Cancer Activity : A derivative demonstrated significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 2.57 µM, indicating its potential for treating hepatocellular carcinoma .

- In Vivo Efficacy : In animal models, compounds based on this scaffold showed promising results in reducing tumor growth without major toxicity to vital organs, suggesting a favorable safety profile for further development .

Mecanismo De Acción

The mechanism of action of 5-Chloropyrimidin-4-ol involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis . The compound’s anti-inflammatory effects are linked to the suppression of pro-inflammatory mediators such as prostaglandins and cytokines .

Comparación Con Compuestos Similares

- 2-Aminopyrimidin-4-ol

- 4-Chloropyrimidin-2-ol

- 5-Bromo-4-pyrimidinol

Comparison: 5-Chloropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Aminopyrimidin-4-ol, it has a chlorine atom instead of an amino group, leading to different reactivity and applications. Similarly, 4-Chloropyrimidin-2-ol has the chlorine atom at a different position, affecting its chemical behavior .

Actividad Biológica

5-Chloropyrimidin-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its molecular formula is . The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA synthesis, which disrupts the replication process in pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced production of pro-inflammatory mediators .

- Anticancer Potential : In vivo studies have shown that derivatives of this compound can significantly suppress tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of DNA synthesis | |

| Anti-inflammatory | COX-2 inhibition | |

| Anticancer | Tumor growth suppression |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various derivatives of this compound against gram-positive and gram-negative bacteria. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

- Anti-inflammatory Studies : In a carrageenan-induced paw edema model, this compound demonstrated potent anti-inflammatory effects, comparable to the standard drug indomethacin. The IC50 values for COX-2 inhibition were reported at approximately 0.04 µmol/L .

- Anticancer Research : In a study involving non-small cell lung cancer (NSCLC) models, a derivative of this compound exhibited a tumor growth inhibition rate (TGI) of 99% at a dosage of 40 mg/kg/day, indicating its potential as a therapeutic agent against resistant cancer types .

Propiedades

IUPAC Name |

5-chloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKJAPKTIXPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390722 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4349-08-0 | |

| Record name | 5-chloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.